3-Bromo-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine
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Overview
Description
3-Bromo-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine is a chemical compound with a pyridine ring substituted with a bromine atom at the 3-position and a methoxy group linked to a 1-methylpyrrolidine at the 2-position
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
Similar compounds have been known to induce various molecular and cellular changes .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 3-Bromo-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine typically involves the reaction of 3-bromopyridine with 2-[(1-methylpyrrolidin-2-yl)methoxy] reagents under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in solvents such as ethanol or acetonitrile.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of 3-azido-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 3-bromo-2-[(1-methylpyrrolidin-2-yl)methoxy]piperidine.
Scientific Research Applications
3-Bromo-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methylpyridine: Similar structure but lacks the methoxy and pyrrolidine groups.
2-Bromo-3-methylpyridine: Similar structure but with different substitution pattern.
3-Amino-2-bromopyridine: Contains an amino group instead of the methoxy-pyrrolidine moiety.
Uniqueness
3-Bromo-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine is unique due to the presence of both the bromine atom and the methoxy-pyrrolidine group, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in the similar compounds listed above .
Properties
IUPAC Name |
3-bromo-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-14-7-3-4-9(14)8-15-11-10(12)5-2-6-13-11/h2,5-6,9H,3-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHVQLYTJLYNEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1COC2=C(C=CC=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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